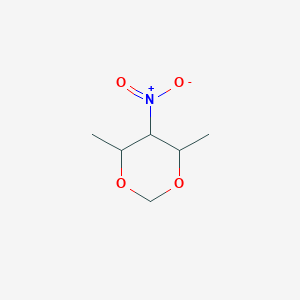

4,6-Dimethyl-5-nitro-1,3-dioxane

Description

Properties

CAS No. |

63323-04-6 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

4,6-dimethyl-5-nitro-1,3-dioxane |

InChI |

InChI=1S/C6H11NO4/c1-4-6(7(8)9)5(2)11-3-10-4/h4-6H,3H2,1-2H3 |

InChI Key |

NRWCPRIMLSLLJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(OCO1)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions with Subsequent Nitration

A prevalent method involves the condensation of diols with carbonyl compounds to form 1,3-dioxane intermediates, followed by nitration. For instance, 2,2-dimethyl-5-nitro-1,3-dioxane is synthesized via a two-step process:

- Base-mediated elimination : Treatment of 5-nitro-2,2-dimethyl-5-hydroxymethyl-1,3-dioxane with 10% sodium hydroxide at 60°C for 1 hour induces hydroxymethyl group elimination.

- Acid quenching : Cooling to 5°C and acidification with acetic acid (pH 5) precipitates the product in 92% yield.

Table 1: Reaction Conditions for Base-Mediated Nitro-Dioxane Synthesis

| Starting Material | Base | Temperature | Time | Acid Quenching Agent | Yield | Source |

|---|---|---|---|---|---|---|

| 5-Nitro-2,2-dimethyl-5-hydroxymethyl-1,3-dioxane | 10% NaOH | 60°C | 1 h | Acetic acid | 92% |

This approach highlights the importance of pH control in stabilizing nitro intermediates during crystallization.

Direct Nitration of 1,3-Dioxane Precursors

Direct nitration faces challenges due to the oxidative degradation of dioxane rings. However, 2,2-dimethyl-5,5-dinitro-1,3-dioxane was synthesized via nitration using potassium ferricyanide (K₃Fe(CN)₆) in aqueous ethyl acetate, achieving 90% yield after extraction and silica gel purification. The reaction’s success relies on electron-withdrawing methyl groups stabilizing the transition state during electrophilic aromatic substitution.

Case Studies of Related Nitro-Dioxane Syntheses

Hydrolytic Pathways for Functional Group Interconversion

Patent US6143908A discloses the hydrolysis of 4-halogenomethyl-1,3-dioxolanes to 1,3-dioxolane-4-methanol derivatives. While targeting dioxolanes, this work underscores the feasibility of hydrolyzing nitro-dioxanes to amino alcohols—a potential pathway for downstream modifications of 4,6-dimethyl-5-nitro-1,3-dioxane.

Critical Analysis of Methodological Challenges

Regioselectivity in Nitro-Group Introduction

The absence of documented this compound syntheses may stem from regioselective barriers. Nitration typically favors positions ortho and para to electron-donating groups; in 4,6-dimethyl-1,3-dioxane, methyl groups at 4 and 6 may deactivate the ring, necessitating harsher conditions that risk ring opening.

Steric Hindrance from Dimethyl Substitution

Comparative NMR data for 4,6-dimethyl-1,3-dioxane (δH 1.47 ppm for methyl groups) versus 2,2-dimethyl analogs (δH 1.47 ppm) suggests similar steric environments. However, axial methyl groups in 4,6-substituted derivatives could hinder nitration reagent access to the 5-position.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The substituents on the 1,3-dioxane ring significantly influence physical properties and reactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups: The nitro group at position 5 enhances thermal stability but may decrease solubility in non-polar solvents.

- Dual Nitro Substitution : Compounds like 2,2-Dimethyl-5,5-dinitro-1,3-dioxane exhibit higher density (0.676 g/cm³) and lower solubility due to increased molecular rigidity .

Thermal Decomposition Behavior

Computational studies on 5-nitro-5-R-1,3-dioxane compounds reveal substituent-dependent decomposition pathways:

For this compound, the methyl groups likely stabilize the transition state, increasing activation energy compared to R = H or Br analogs. This aligns with trends observed in Gibbs energy profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.